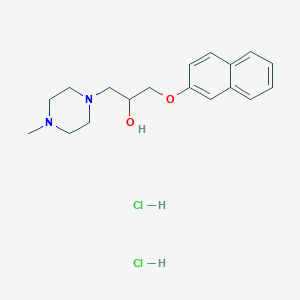
1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride, also known as NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPA is a selective antagonist of the dopamine D2 receptor, a key neurotransmitter in the brain that is involved in the regulation of movement, motivation, and reward.
Scientific Research Applications
Synthesis and Receptor Analysis
Research has focused on synthesizing derivatives of 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol and analyzing their binding affinities to various receptors. For instance, Łażewska et al. (2019) synthesized a series of compounds to evaluate the role of the linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. They found that specific modifications in the linker can significantly impact the compound's affinity for the 5-HT6 receptor, highlighting the compound's potential as a lead structure for developing new therapeutic agents targeting the 5-HT6 receptor (Łażewska et al., 2019).
Catalysis and Organic Synthesis
The compound and its derivatives have been explored for their roles in catalysis and organic synthesis. Pourghasemi Lati et al. (2018) developed a magnetic nanocatalyst incorporating a related piperazine structure for synthesizing 1-(benzothiazolylamino)phenylmethyl-2-naphthols. This catalyst demonstrated efficient catalytic activity, offering a sustainable and reusable option for synthesizing complex organic molecules under mild conditions (Pourghasemi Lati et al., 2018).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds leveraging structures similar to 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride has been a key area of research. Rautio et al. (2000) investigated novel esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) for enhanced topical drug delivery. By incorporating methylpiperazinylacyloxyalkyl derivatives, they achieved improved solubility and lipophilicity, suggesting the potential for developing more effective topical formulations (Rautio et al., 2000).
Fluorescent Imaging
Novel polymers with naphthalimide pendant groups, which include the piperazine moiety, have been synthesized for applications in fluorescent imaging. Tian et al. (2002) developed polymers capable of switching fluorescence on or off through the photo-induced electron transfer (PET) process, offering tools for creating positive or negative fluorescent patterned images in research and diagnostic applications (Tian et al., 2002).
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.2ClH/c1-19-8-10-20(11-9-19)13-17(21)14-22-18-7-6-15-4-2-3-5-16(15)12-18;;/h2-7,12,17,21H,8-11,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFXUKOUKXBZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2740703.png)


![4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740709.png)
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2740710.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)quinoxaline-6-carboxamide](/img/structure/B2740712.png)




![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2740721.png)

![2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B2740723.png)